

# 3-Chloro-5-fluorophenylboronic acid molecular weight

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## Compound of Interest

Compound Name: 3-Chloro-5-fluorophenylboronic acid

Cat. No.: B1590853

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An In-Depth Technical Guide to **3-Chloro-5-fluorophenylboronic Acid**: Properties, Synthesis, and Applications

## Introduction

**3-Chloro-5-fluorophenylboronic acid** is a versatile organoboron compound that has emerged as a critical building block in modern organic synthesis.<sup>[1]</sup> Characterized by a phenyl ring substituted with chlorine and fluorine atoms and bearing a boronic acid functional group, this reagent is particularly valued for its role in palladium-catalyzed cross-coupling reactions. Its unique electronic properties, imparted by the halogen substituents, enhance its reactivity and selectivity in the formation of carbon-carbon bonds, which are fundamental to the construction of complex molecular frameworks.<sup>[1]</sup>

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's physicochemical properties, details its synthesis, and offers an in-depth look at its primary application in the Suzuki-Miyaura cross-coupling reaction, including a detailed experimental protocol. Furthermore, it explores the compound's significance in the development of pharmaceuticals and advanced materials, underscoring its importance in both academic research and industrial applications.<sup>[1]</sup>

## Physicochemical Properties

The physical and chemical properties of **3-Chloro-5-fluorophenylboronic acid** are foundational to its handling, storage, and application in synthesis. The compound typically appears as a white to off-white crystalline powder.<sup>[1]</sup> A summary of its key properties is presented below.

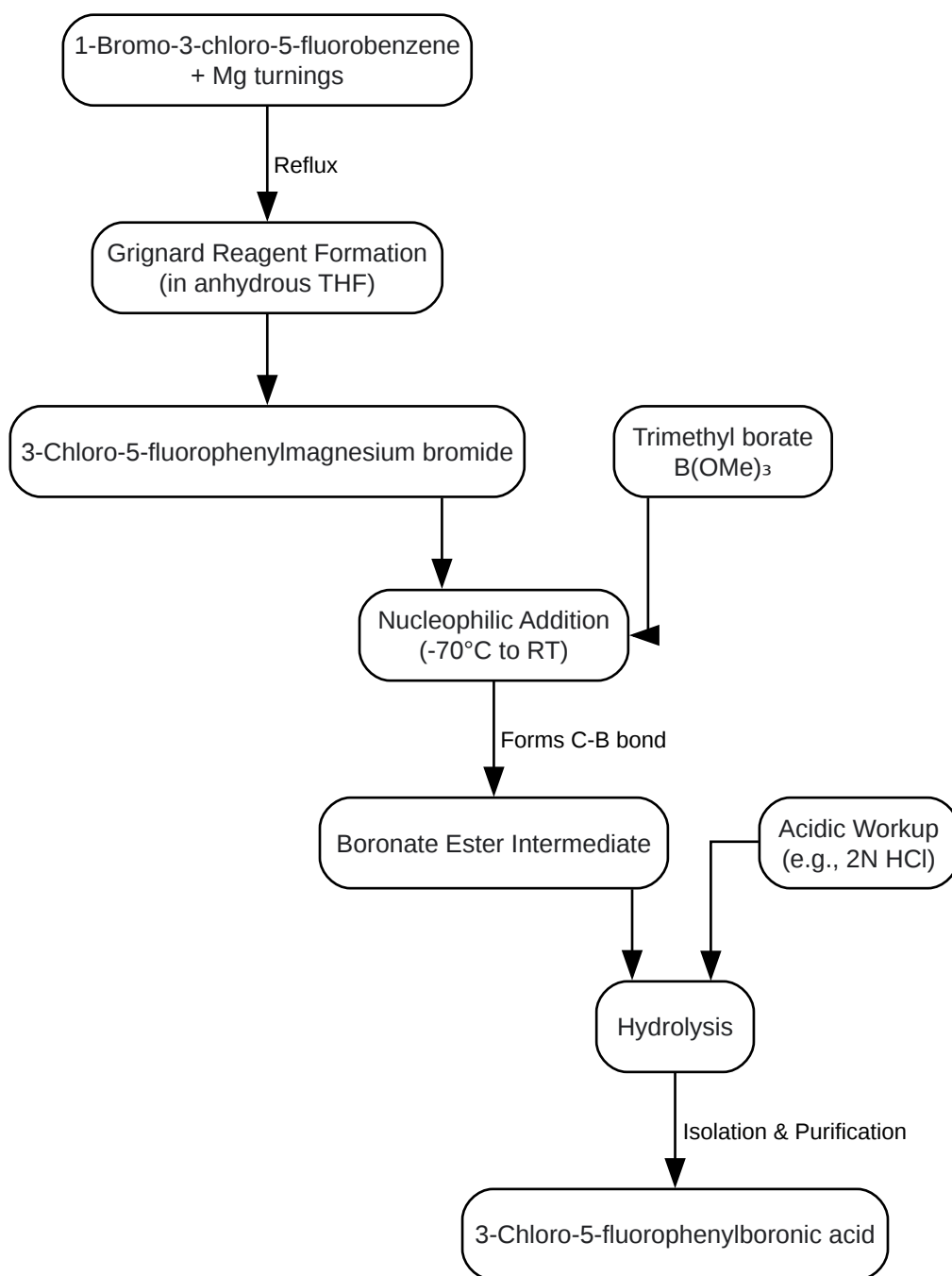
Property	Value
Molecular Weight	174.36 g/mol <sup>[1]</sup>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BClFO <sub>2</sub> <sup>[1]</sup>
CAS Number	328956-61-2 <sup>[1][2]</sup>
Melting Point	>200°C <sup>[2][3][4]</sup>
Boiling Point	308.1°C at 760 mmHg <sup>[2][5]</sup>
Density	~1.4 g/cm <sup>3</sup> <sup>[2][3]</sup>
Appearance	White to off-white solid/crystalline powder <sup>[1]</sup>
Solubility	Slightly soluble in water; soluble in methanol <sup>[2][3][4]</sup>
Storage	Store at room temperature under an inert atmosphere <sup>[1][5]</sup>

## Synthesis of 3-Chloro-5-fluorophenylboronic Acid

A common and effective method for synthesizing **3-Chloro-5-fluorophenylboronic acid** involves the reaction of a corresponding Grignard reagent with a borate ester, followed by acidic hydrolysis.<sup>[6]</sup> This multi-step process begins with the formation of an organomagnesium halide from 1-bromo-3-chloro-5-fluorobenzene.

The causality behind this synthetic choice lies in the robust and well-established nature of Grignard reactions for forming carbon-carbon bonds and their utility in nucleophilic additions to boron compounds. The process is outlined below.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-Chloro-5-fluorophenylboronic acid**.

## Step-by-Step Synthesis Protocol

This protocol is a representative example based on established chemical principles.[6]

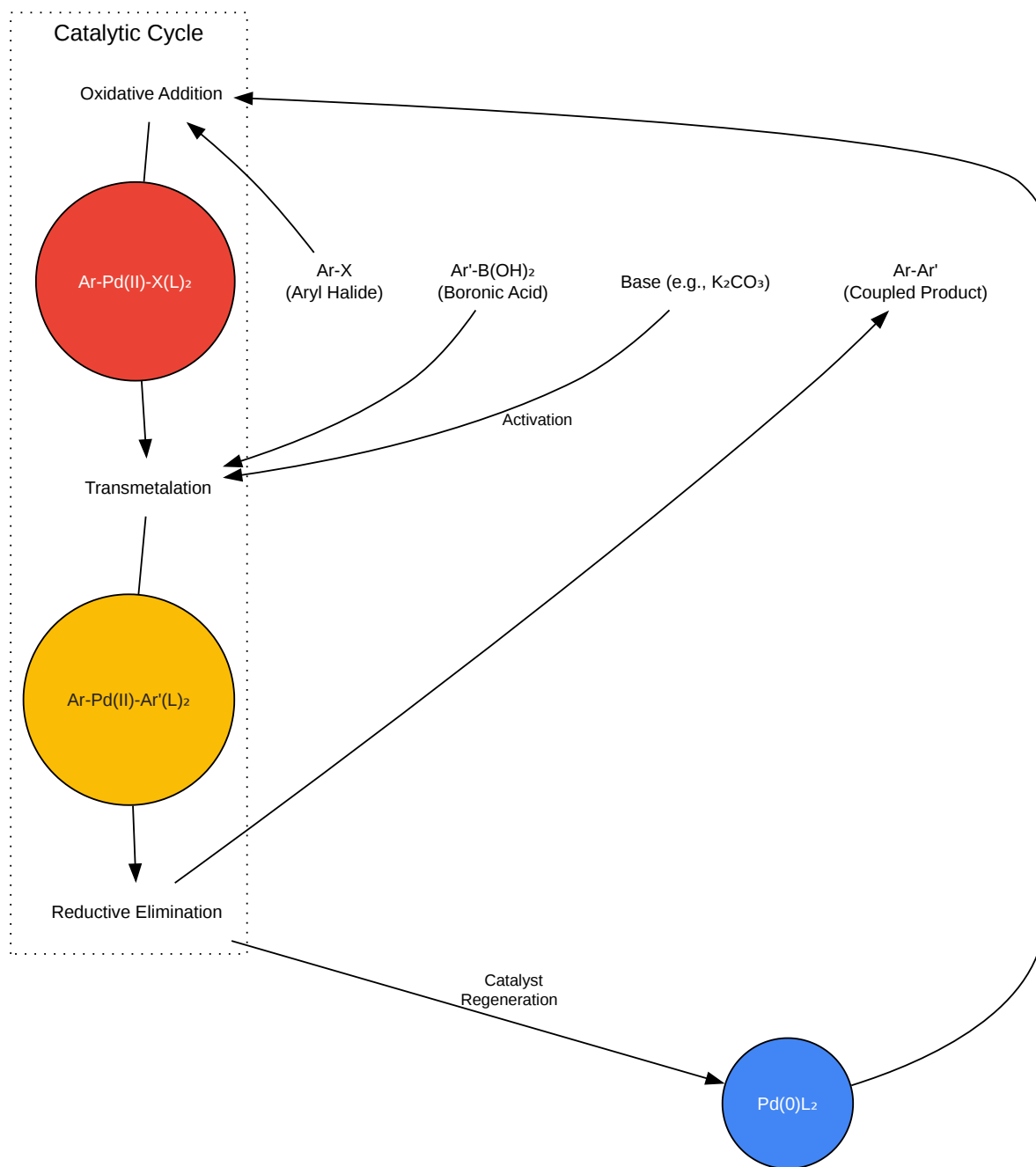
- **Grignard Reagent Preparation:** In a flame-dried, three-necked flask under a nitrogen atmosphere, add dried magnesium turnings. Dissolve 1-bromo-3-chloro-5-fluorobenzene in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium suspension to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed to yield 3-chloro-5-fluorophenylmagnesium bromide.
- **Boronation:** Cool the freshly prepared Grignard reagent to  $-70^{\circ}\text{C}$  in a dry ice/acetone bath. Slowly add a solution of trimethyl borate dissolved in anhydrous THF, ensuring the temperature remains below  $-65^{\circ}\text{C}$ . The borate ester acts as an electrophile, and the Grignard reagent adds to the boron atom.
- **Warming and Stirring:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours) to ensure the reaction goes to completion.<sup>[6]</sup>
- **Hydrolysis (Workup):** Cool the mixture in an ice bath and slowly quench the reaction by adding 2N hydrochloric acid.<sup>[6]</sup> This step hydrolyzes the boronate ester to the desired boronic acid. Stir for approximately one hour.
- **Extraction and Isolation:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The resulting crude solid can be purified by washing with a non-polar solvent like heptane to yield pure **3-chloro-5-fluorophenylboronic acid**.<sup>[6]</sup>

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of  $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$  bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.<sup>[7][8][9]</sup> **3-Chloro-5-fluorophenylboronic acid** is an excellent coupling partner in these reactions due to its stability, commercial availability, and the specific electronic nature conferred by its halogen substituents.<sup>[1]</sup>

## Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism is a self-validating system involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Protocol: Suzuki Coupling of an Aryl Bromide with 3-Chloro-5-fluorophenylboronic Acid

This protocol describes a general procedure for the coupling of an aryl bromide with **3-chloro-5-fluorophenylboronic acid**.

Materials:

- Aryl bromide (1.0 mmol, 1.0 equiv)
- **3-Chloro-5-fluorophenylboronic acid** (1.5 mmol, 1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub>, 2.0-3.0 equiv)[9][10]
- Solvent (e.g., Toluene/H<sub>2</sub>O, THF/H<sub>2</sub>O, or Dioxane/H<sub>2</sub>O mixture)[7]
- Schlenk flask or reaction vial, magnetic stirrer, condenser

Procedure:

- Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), **3-chloro-5-fluorophenylboronic acid** (1.5 equiv), the base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2 mol%).
- Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[9]
- Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe. The use of a biphasic system with a phase-transfer catalyst is common, though monophasic systems can also be effective.
- Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110°C) and monitor the reaction progress using TLC or GC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

#### Rationale for Choices:

- **Excess Boronic Acid:** Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for any potential homocoupling or degradation.
- **Base:** The base is essential for the formation of the anionic boronate  $[\text{ArB}(\text{OH})_3]^-$ , which is more nucleophilic than the neutral boronic acid, thereby accelerating the transmetalation step.[\[8\]](#)
- **Palladium Catalyst:** A Pd(0) source is required to initiate the catalytic cycle. Various ligands can be used to stabilize the catalyst and tune its reactivity.[\[7\]](#)[\[11\]](#)
- **Inert Atmosphere:** The Pd(0) catalyst is sensitive to oxidation, making the removal of oxygen critical for achieving high yields.

## Applications in Drug Discovery and Materials Science

The structural motif derived from **3-chloro-5-fluorophenylboronic acid** is a valuable component in the design of bioactive molecules and functional materials.

### Pharmaceutical Development

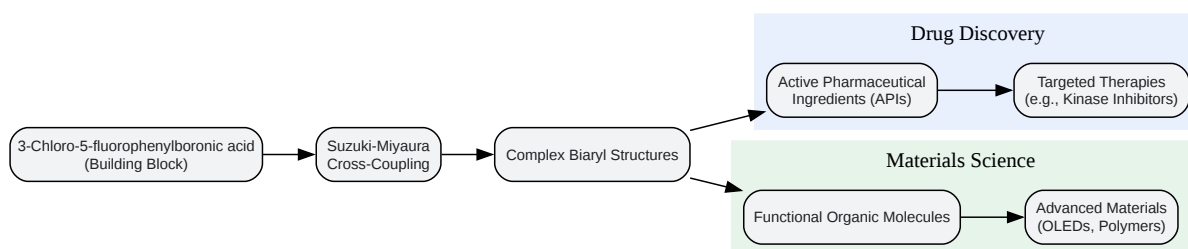
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of targeted cancer therapies.[\[1\]](#) The presence of both chlorine and fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, fluorinated aromatic rings are often incorporated into kinase inhibitors to enhance their binding potency and pharmacokinetic profiles.

### Advanced Materials

In materials science, **3-chloro-5-fluorophenylboronic acid** is used to synthesize complex organic molecules for applications in electronics and polymer science.[\[1\]](#) The fluorine



substituent is known to influence the electronic properties of materials, making it a useful tool for fine-tuning the characteristics of organic light-emitting diodes (OLEDs), liquid crystals, and conductive polymers.[12]



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Caption: Logical flow from building block to advanced applications.

## Conclusion

**3-Chloro-5-fluorophenylboronic acid** is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its well-defined physicochemical properties, accessible synthesis, and robust performance in the Suzuki-Miyaura cross-coupling reaction make it an indispensable component in the chemist's toolbox. From the creation of life-saving medicines to the development of next-generation materials, the applications of this versatile building block continue to expand, highlighting the critical role of organoboron chemistry in advancing science and technology.

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## References

- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 3-Chloro-5-fluorophenylboronic acid CAS#: 328956-61-2 [chemicalbook.com]
- 4. 3-Chloro-5-fluorophenylboronic acid [acrospharma.co.kr]
- 5. 3-Chloro-5-fluorophenylboronic acid – porphyrin-systems [porphyrin-systems.com]
- 6. 3-Chloro-5-fluorophenylboronic acid | 328956-61-2 [chemicalbook.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. nbino.com [nbino.com]
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